2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 2-methyl-4-chloropyrimidine with 1-(3-methylphenyl)piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom on the pyrimidine ring is replaced by the piperazine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo further substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methyl groups would yield alcohols or carboxylic acids, while reduction of the pyrimidine ring would yield dihydropyrimidine derivatives.
Scientific Research Applications
2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as neurological disorders and infections.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved. For example, the compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a methylphenyl group.
1-(2-Pyrimidyl)piperazine: Similar structure but without the methyl groups on the pyrimidine and phenyl rings.
Uniqueness
2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is unique due to the presence of both methyl groups on the pyrimidine and phenyl rings. These substitutions can significantly influence the compound’s biological activity and pharmacokinetic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C16H20N4 |
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Molecular Weight |
268.36 g/mol |
IUPAC Name |
2-methyl-4-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H20N4/c1-13-4-3-5-15(12-13)19-8-10-20(11-9-19)16-6-7-17-14(2)18-16/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
POHABYMNXZVOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)C |
Origin of Product |
United States |
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